molecular formula C20H19N3O4 B3827698 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B3827698
M. Wt: 365.4 g/mol
InChI Key: NLGGDVOHSMEHTA-UHFFFAOYSA-N
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Description

2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, also known as AG-041R, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. The compound belongs to the family of indazole derivatives and has been studied for its anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell proliferation and survival. 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole also activates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. The compound has also been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments include its high purity and yield, as well as its potential use in cancer therapy and inflammatory diseases. However, the limitations of the compound include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the study of 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, including the optimization of its synthesis method, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its use in animal models of cancer and inflammatory diseases. Further studies are also needed to determine the exact mechanism of action of the compound and its potential side effects.
In conclusion, 2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a promising compound that has gained attention in scientific research due to its potential use in cancer therapy and inflammatory diseases. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and future research directions include the investigation of its use in animal models and optimization of its synthesis method.

Scientific Research Applications

2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. The compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(24)22-20(14-3-7-15(8-4-14)23(25)26)17-10-6-13-5-9-16(27-2)11-18(13)19(17)21-22/h3-5,7-9,11,17,20H,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGDVOHSMEHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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